3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 2-(2,3-dimethylphenyl) group and a 3-bromobenzamide moiety. The 5,5-dioxido (sulfone) group on the thieno ring enhances polarity and stability, distinguishing it from non-sulfonated analogs. Structural confirmation of such derivatives often employs crystallographic tools like SHELX programs for refinement and validation . The bromine atom at the benzamide’s meta-position and the dimethylphenyl group contribute to steric and electronic effects, influencing reactivity and intermolecular interactions, including hydrogen bonding patterns critical for crystal packing .
Properties
IUPAC Name |
3-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-5-3-8-18(13(12)2)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQLBUWSHBZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
Key Observations :
- Sulfone vs. Thione : The target’s sulfone group (strong S=O IR stretches ~1150–1300 cm⁻¹) increases polarity compared to the C=S group (1248 cm⁻¹ in Compound 6k) .
- Bromine Position : The target’s 3-bromo substituent on benzamide may induce distinct electronic effects vs. the 2-bromo analog in , altering dipole moments and π-π stacking interactions.
Spectroscopic and Analytical Data
Key Observations :
- ¹H-NMR : The target’s dimethylphenyl group produces distinct methyl resonances (~2.7–3.0 ppm), differing from Compound 6k’s single CH3 peak (2.77 ppm) and the methoxy group (~3.8 ppm) in .
- EI-MS : Molecular weight differences reflect substituent variations (e.g., bromine position, methoxy vs. methyl groups).
Hydrogen Bonding and Crystallography
- Methoxy groups in may engage in O-H···O interactions, whereas the target’s dimethylphenyl group prioritizes van der Waals packing.
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